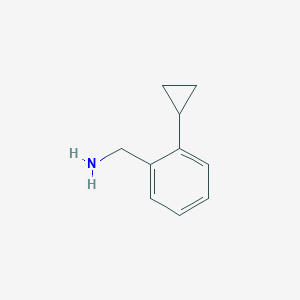

(2-Cyclopropylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUSWKYDSROWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553209 | |

| Record name | 1-(2-Cyclopropylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118184-66-0 | |

| Record name | 2-Cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Cyclopropylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Cyclopropylphenyl)methanamine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Cyclopropylphenyl)methanamine. It also explores its potential biological activities based on structurally related compounds and outlines relevant experimental methodologies.

Core Physical and Chemical Properties

This compound, with the CAS number 118184-66-0, is a primary amine featuring a cyclopropyl substituent at the ortho position of the phenyl ring. Its physical and chemical characteristics are crucial for its handling, storage, and application in research and development.

Physical Properties

The known physical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | [1][2] |

| Boiling Point | 249 °C | [3][4][5] |

| Density | 1.071 g/cm³ | [3][4][5] |

| Flash Point | 109 °C | [3][4][5] |

| Appearance | Liquid | [6] |

Chemical Properties

The chemical properties of this compound are dictated by the presence of the primary amine and the substituted phenyl ring. These features influence its reactivity, acidity/basicity, and potential for forming derivatives.

| Property | Value | Source |

| pKa | 9.24 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1][6] |

| Solubility | Information not available | |

| Reactivity | Reacts with acids to form salts. The amine group can undergo acylation, alkylation, and other reactions typical of primary amines. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route to this compound involves the reduction of 2-cyclopropylbenzonitrile. This two-step process would start with the synthesis of the nitrile followed by its conversion to the primary amine.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocols

The boiling point of a liquid amine can be determined using a micro-boiling point apparatus or by distillation.[7][8][9][10][11]

Protocol Outline (Micro Method):

-

A small amount of the liquid amine is placed in a sample tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the sample tube.

-

The apparatus is heated slowly in a heating block or Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

The density of a liquid amine can be measured using a pycnometer or a digital density meter.[5][12][13][14][15]

Protocol Outline (Pycnometer Method):

-

The weight of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid amine, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the amine is calculated using the weights and the known density of the reference liquid.

The pKa of an amine can be determined by potentiometric titration.[1][16][17][18][19]

Protocol Outline (Potentiometric Titration):

-

A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A standardized solution of a strong acid (e.g., HCl) is slowly added to the amine solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the acid.

-

A titration curve (pH vs. volume of acid added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are limited. However, the structural similarity to known bioactive molecules, particularly serotonin receptor ligands, suggests potential pharmacological relevance.

Serotonin 2C Receptor Agonism

A structurally related compound, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, has been identified as a selective serotonin 2C (5-HT₂C) receptor agonist.[20][21] The 5-HT₂C receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is a target for drugs treating obesity, schizophrenia, and other psychiatric disorders.

Given this precedent, it is plausible that this compound may also exhibit activity at serotonin receptors. Further investigation is warranted to explore this potential.

Proposed Signaling Pathway

Activation of the 5-HT₂C receptor, a Gq-coupled GPCR, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which can be measured in a calcium flux assay.

Caption: Putative Gq-coupled GPCR signaling pathway for this compound.

Experimental Workflow for Biological Screening

To investigate the potential biological activity of this compound as a 5-HT₂C receptor agonist, a calcium flux assay is a common and effective high-throughput screening method.[3][4][6][22][23]

Caption: Workflow for screening this compound using a calcium flux assay.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

-

Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage).[6]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[6]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a chemical compound with defined physical properties and predictable chemical reactivity. While its biological activity has not been extensively studied, its structural similarity to known 5-HT₂C receptor agonists suggests that it may be a valuable molecule for further investigation in the field of neuroscience and drug discovery. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research into this intriguing compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. uvadoc.uva.es [uvadoc.uva.es]

- 6. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chymist.com [chymist.com]

- 12. uvadoc.uva.es [uvadoc.uva.es]

- 13. researchgate.net [researchgate.net]

- 14. uregina.scholaris.ca [uregina.scholaris.ca]

- 15. scielo.br [scielo.br]

- 16. benchchem.com [benchchem.com]

- 17. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. GPCR Calcium Product Solutions [discoverx.com]

An In-depth Technical Guide to (2-Cyclopropylphenyl)methanamine

CAS Number: 118184-66-0

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (2-Cyclopropylphenyl)methanamine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific isomer, this guide leverages information on closely related structural analogs and the broader class of cyclopropyl-containing aromatic amines to offer insights into its synthesis, potential properties, and applications.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely reported. The following table summarizes computed and predicted properties, alongside data for the closely related isomer, cyclopropyl(phenyl)methanamine, to provide an estimated profile.

| Property | This compound (Predicted/Computed) | cyclopropyl(phenyl)methanamine (CAS 23459-38-3)[1] |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol | 147.22 g/mol |

| Boiling Point | Not available | 103-115 °C[1] |

| Density | Not available | 1.082±0.06 g/cm³ (Predicted)[1] |

| pKa | Not available | 9.29±0.10 (Predicted)[1] |

| LogP | Not available | 1.6 (Computed) |

Spectroscopic Data Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methanamine, and cyclopropyl protons. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons of the CH₂-NH₂ group would likely appear as a singlet or a multiplet around δ 3.5-4.0 ppm. The protons of the cyclopropyl ring would be in the upfield region (typically δ 0.5-1.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show characteristic signals for the aromatic carbons (δ 120-140 ppm), the benzylic carbon (around δ 40-50 ppm), and the carbons of the cyclopropyl ring (in the upfield region, δ 5-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations of the primary amine at approximately 3300-3400 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the cyclopropyl and methylene groups would be seen just below 3000 cm⁻¹. Characteristic aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 147. Common fragmentation patterns would likely involve the loss of the amino group and fragmentation of the cyclopropyl ring.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established organic chemistry reactions. A logical approach would involve the preparation of a 2-cyclopropylbenzonitrile intermediate followed by its reduction to the target amine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Suzuki Coupling

-

To a reaction vessel, add 2-bromobenzonitrile, cyclopropylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 2-cyclopropylbenzonitrile, is purified by column chromatography on silica gel.

General Experimental Protocol for Nitrile Reduction

-

A solution of 2-cyclopropylbenzonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents), in the same solvent at 0 °C under an inert atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or by salt formation and recrystallization.

Role in Drug Development and Medicinal Chemistry

The cyclopropyl moiety is a valuable functional group in modern drug design. Its incorporation into a molecule can confer several advantageous properties. The 2-phenylcyclopropylamine scaffold, in a broader sense, is considered a privileged structure in central nervous system (CNS) drug design.

Physicochemical and Pharmacokinetic Benefits

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

-

Lipophilicity: The introduction of a cyclopropyl group can fine-tune the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Biological Activities

While the specific biological activities of this compound have not been extensively reported, related cyclopropylamine derivatives have shown a range of biological effects. For instance, some cyclopropylamines are known to be inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This suggests a potential application in the development of antidepressants and neuroprotective agents.

Caption: Logic diagram illustrating the utility of the cyclopropyl group.

References

(2-Cyclopropylphenyl)methanamine: Unraveling the Mechanism of Action in CNS Disorders

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyclopropylphenyl)methanamine and its derivatives are emerging as a novel class of compounds with potential therapeutic applications in a range of central nervous system (CNS) disorders. Extensive research into their pharmacological profiles has revealed a primary mechanism of action centered on the modulation of key neurotransmitter systems, particularly dopamine and serotonin pathways. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its interactions with dopamine D2 and serotonin 2C receptors. We will delve into the quantitative data from binding and functional assays, detail the experimental protocols used to elucidate its activity, and present signaling pathway diagrams to visualize its molecular interactions.

Core Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action of this compound and its close analogs, such as 1-(2-cyclopropylphenyl)-N-methylmethanamine, involves partial agonism at dopamine D2 and serotonin 2C receptors. This dual activity is critical to its potential therapeutic effects in CNS disorders, as both receptor systems are implicated in the pathophysiology of conditions like schizophrenia, depression, and anxiety.

Dopamine D2 Receptor Partial Agonism

As a partial agonist at the dopamine D2 receptor, this compound exhibits a stabilizing effect on dopaminergic neurotransmission. In conditions of excessive dopamine release (hyperdopaminergic states), it acts as an antagonist, dampening the signal. Conversely, in conditions of low dopamine levels (hypodopaminergic states), it provides a stimulatory signal, thus restoring balance. This modulatory effect is a key feature of atypical antipsychotics and is thought to contribute to a reduced risk of extrapyramidal side effects compared to full D2 antagonists.

Serotonin 2C Receptor Partial Agonism

The activity of this compound at the serotonin 2C (5-HT2C) receptor further contributes to its unique pharmacological profile. 5-HT2C receptors are known to modulate the release of both dopamine and norepinephrine in various brain regions. Agonism at these receptors can lead to a reduction in dopamine levels in the mesolimbic pathway, which is often hyperactive in psychosis. This action complements the direct D2 partial agonism, potentially enhancing antipsychotic efficacy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for derivatives of this compound, providing insights into their potency and efficacy at target receptors.

| Compound | Target Receptor | Assay Type | Value | Unit | Reference |

| PCPMA Derivatives | Dopamine D2 | Intrinsic Activity | 15 - 85 | % | [1] |

| PCPMA Derivatives | Serotonin 2C | Intrinsic Activity | 60 - 104 | % | [1] |

PCPMA: Phenylcyclopropylmethylamine

Signaling Pathways

The interaction of this compound with D2 and 5-HT2C receptors initiates intracellular signaling cascades that ultimately mediate its physiological effects.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 2C Receptor Signaling Pathway.

Experimental Protocols

The pharmacological activity of this compound derivatives has been characterized using a variety of in vitro and in vivo experimental models.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for dopamine D2 and serotonin 2C receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]mesulergine for 5-HT2C receptors) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay for 5-HT2C)

Objective: To determine the functional activity (agonism, antagonism) of the compound at the 5-HT2C receptor.

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are cultured.

-

Compound Addition: The test compound is added to the cells at various concentrations.

-

Fluorescence Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated to determine potency. The maximal response relative to a full agonist (e.g., serotonin) determines the intrinsic activity.

Conclusion

This compound represents a promising scaffold for the development of novel CNS therapeutics. Its dual partial agonism at dopamine D2 and serotonin 2C receptors provides a balanced pharmacological profile that may offer efficacy for a range of psychiatric and neurological disorders while potentially minimizing side effects. Further research is warranted to fully elucidate the clinical potential of this class of compounds.

References

(2-Cyclopropylphenyl)methanamine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks are capable of binding to multiple, distinct biological targets, thereby offering a rich starting point for the development of novel therapeutics across a range of diseases. The (2-Cyclopropylphenyl)methanamine core is a prominent example of such a scaffold, demonstrating remarkable versatility and therapeutic potential. Its unique three-dimensional structure, combining a rigid cyclopropyl group with an aromatic ring and a flexible aminomethyl sidechain, allows for precise interactions with the binding sites of various proteins. This guide provides a comprehensive overview of the this compound scaffold, with a particular focus on its role as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in cancer. We will delve into the synthesis, biological activity, and therapeutic applications of this important chemical motif, presenting detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant biological pathways and experimental workflows.

The this compound Scaffold: A Privileged Structure

The concept of privileged scaffolds has been a guiding principle in medicinal chemistry for decades, enabling the rapid exploration of chemical space and the development of potent and selective modulators of biological function. The this compound scaffold has emerged as a particularly fruitful area of research due to its presence in a variety of biologically active compounds. While its most notable application is in the development of LSD1 inhibitors for oncology, derivatives of this scaffold have also shown activity as central nervous system (CNS) agents, targeting aminergic G protein-coupled receptors (GPCRs) and transporters.[1] This versatility underscores the privileged nature of the this compound core.

Target Focus: Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[2][3] The demethylation of these histone marks leads to changes in chromatin structure and gene expression.[2] LSD1 is a key component of several large transcriptional regulatory complexes, and its activity is implicated in a wide range of cellular processes, including cell proliferation, differentiation, and tumorigenesis.[4]

Overexpression of LSD1 has been observed in numerous cancers, where it often contributes to the maintenance of an undifferentiated, proliferative state.[4] Consequently, the inhibition of LSD1 has become a promising therapeutic strategy in oncology. The this compound scaffold has been extensively explored in the development of both irreversible and reversible LSD1 inhibitors.[5]

Signaling Pathway of LSD1 Inhibition

The primary mechanism of action for this compound-based LSD1 inhibitors involves the covalent modification of the FAD cofactor in the enzyme's active site, leading to irreversible inhibition.[6] This inactivation of LSD1 results in the accumulation of methylated histones, particularly H3K4me2, at the promoter regions of target genes. This, in turn, leads to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic gene expression programs.[2][7] The downstream effects of LSD1 inhibition are multifaceted and can include cell cycle arrest, induction of apoptosis, and the promotion of cellular differentiation.[3]

Quantitative Data: Structure-Activity Relationships

The development of potent and selective LSD1 inhibitors based on the this compound scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of substitutions on the phenyl ring, the cyclopropyl group, and the amine moiety on the inhibitory activity of these compounds. The following tables summarize key quantitative data for a selection of this compound derivatives against LSD1 and related monoamine oxidases (MAOs).

Table 1: Biochemical Activity of Selected this compound Derivatives against LSD1

| Compound | R1 | R2 | LSD1 kinact/KI (M-1s-1) | Reference |

| Tranylcypromine (2-PCPA) | H | H | 58 | [2] |

| S2101 | O-(CH2)2-Ph | 3-F | 4560 | [2] |

| Compound 7 (biphenyl) | 4-Ph | H | - | [6] |

| Compound 8 (naphthyl) | 4-(1-naphthyl) | H | - | [6] |

| Compound 34 (styrenyl) | - | - | IC50 < 4 nM | [4] |

Table 2: Cellular Activity of Selected LSD1 Inhibitors

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| HCI-2509 | Lung Adenocarcinoma | Cell Growth | 0.3 - 5 | [8] |

| Compound 34 | Kasumi-1 (AML) | Cell Viability (GI50) | 0.001 | [4] |

| GSK-LSD1 | Human primary CD34+ | HbF synthesis | - | [9] |

| OG-L002 | Human primary CD34+ | HbF synthesis | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key in vitro and cell-based assays to evaluate their biological activity.

Synthesis of trans-2-Arylcyclopropylamine Derivatives

The synthesis of trans-2-arylcyclopropylamines is a crucial first step in the development of novel LSD1 inhibitors. A general and facile route involves a Curtius rearrangement of an arylcyclopropanecarboxylic acid intermediate.[6]

Step 1: Synthesis of trans-2-Arylcyclopropanecarboxylic Acid

-

To a solution of the corresponding styrene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a copper(II) salt (e.g., CuSO4).

-

Slowly add ethyl diazoacetate (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting ethyl ester by column chromatography.

-

Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution and heating at reflux for 2-4 hours.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield the trans-2-arylcyclopropanecarboxylic acid.

Step 2: Curtius Rearrangement to the Primary Amine

-

Suspend the carboxylic acid (1.0 eq) in an inert solvent (e.g., toluene).

-

Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq) to the suspension.

-

Heat the reaction mixture at reflux for 2-3 hours.

-

Cool the reaction to room temperature and add a solution of aqueous hydrochloric acid.

-

Heat the mixture at reflux for an additional 1-2 hours to hydrolyze the intermediate isocyanate.

-

Cool the reaction and basify with aqueous sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography or distillation to afford the desired trans-2-arylcyclopropylamine.

In Vitro LSD1 Inhibition Assay (Fluorescence-Based)

This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the LSD1-catalyzed demethylation reaction.[10]

Materials:

-

Purified recombinant human LSD1 enzyme

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish peroxidase (HRP)

-

10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) or similar fluorescent probe

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Test compounds and a known LSD1 inhibitor (e.g., tranylcypromine) as a positive control

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and controls in assay buffer.

-

In a 384-well plate, add the test compounds, controls, and LSD1 enzyme.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the H3K4me2 peptide substrate and a detection mixture containing HRP and ADHP.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based LSD1 Target Engagement Assay

This assay measures the accumulation of H3K4me2 in cells treated with an LSD1 inhibitor, confirming target engagement in a cellular context.[5]

Materials:

-

Cancer cell line of interest (e.g., AML or SCLC cell lines)

-

Cell culture medium and reagents

-

Test compounds

-

Lysis buffer

-

Primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3)

-

Secondary antibody conjugated to a detectable label (e.g., HRP)

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities to determine the relative levels of H3K4me2 normalized to the loading control.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable and versatile privileged structure in drug discovery. Its successful application in the development of potent and selective LSD1 inhibitors highlights its potential for targeting challenging enzymes and pathways implicated in cancer and other diseases. The wealth of SAR data and the established synthetic and biological evaluation methodologies provide a solid foundation for the further optimization of this scaffold.

Future research in this area will likely focus on several key aspects:

-

Enhancing Selectivity: While many potent LSD1 inhibitors have been developed, achieving high selectivity over other FAD-dependent enzymes, such as MAO-A and MAO-B, remains a critical objective to minimize off-target effects.

-

Exploring New Therapeutic Areas: The demonstrated activity of this compound derivatives in the CNS suggests that this scaffold could be further exploited for the treatment of neurological and psychiatric disorders.

-

Development of Reversible Inhibitors: While irreversible inhibitors have shown clinical promise, the development of potent and selective reversible inhibitors based on this scaffold could offer alternative therapeutic profiles with improved safety margins.

-

Combination Therapies: Investigating the synergistic effects of this compound-based LSD1 inhibitors with other anticancer agents is a promising avenue for overcoming drug resistance and improving patient outcomes.

References

- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 2. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7.2. In vitro LSD1 enzymatic activity [bio-protocol.org]

An In-depth Technical Guide to the Biological Activities of 2-Phenylcyclopropylmethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylcyclopropylmethylamine (PCPMA) scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the design of ligands targeting central nervous system (CNS) receptors. Its rigid cyclopropane ring constrains the conformation of the molecule, while the phenyl and aminomethyl groups provide key interaction points for receptor binding. This unique stereochemical and electronic profile has led to the development of potent and selective modulators of dopamine and serotonin receptors, as well as inhibitors of monoamine oxidase enzymes. This technical guide provides a comprehensive overview of the biological activities of PCPMA derivatives, focusing on their quantitative pharmacological data, the experimental protocols used to determine these activities, and the underlying signaling pathways.

Biological Activities and Quantitative Data

PCPMA derivatives have demonstrated significant activity at several key CNS targets, including dopamine D2 and D3 receptors, serotonin 5-HT2C receptors, and monoamine oxidase A and B. The following tables summarize the in vitro pharmacological data for representative PCPMA derivatives.

Dopamine D2 and D3 Receptor Ligands

PCPMA derivatives have been extensively explored as ligands for the D2-like family of dopamine receptors (D2, D3, and D4). These receptors are crucial targets for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Notably, some PCPMA derivatives act as D2 receptor partial agonists, a mechanism of action shared by third-generation antipsychotics.[1][2] Others have been developed as highly selective D3 receptor ligands.[3][4][5]

Table 1: Binding Affinities (Kᵢ) and Functional Activities (EC₅₀, Eₘₐₓ) of PCPMA Derivatives at Dopamine D2 and D3 Receptors

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| (+)-14j | D₂ | 0.87 | G protein | 2.3 | 45 | [1] |

| β-arrestin | 15 | 38 | [1] | |||

| (+)-14l | D₂ | 1.2 | G protein | 3.1 | 52 | [1] |

| β-arrestin | 25 | 41 | [1] | |||

| (1R,2R)-22e | D₃ | 3.5 | - | - | - | [3] |

| (1S,2S)-22e | D₃ | 4.1 | - | - | - | [3] |

| (1R,2R)-30q | D₃ | 2.2 | - | - | - | [3][6] |

Serotonin 5-HT2C Receptor Agonists

The serotonin 5-HT2C receptor is a G protein-coupled receptor (GPCR) implicated in the regulation of mood, appetite, and cognition. Selective activation of this receptor is a promising therapeutic strategy for the treatment of obesity, schizophrenia, and other CNS disorders.[7][8] Several PCPMA derivatives have been identified as potent and selective 5-HT2C receptor agonists.[9][10][11]

Table 2: Functional Activities (EC₅₀, Eₘₐₓ) of PCPMA Derivatives at Serotonin 5-HT2C Receptors

| Compound | Receptor | Functional Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| (+)-15a | 5-HT₂C | Calcium Flux | 23 | 71 | [7] |

| (+)-19 | 5-HT₂C | Calcium Flux | 24 | - | [9] |

| (+)-21b | 5-HT₂C | Calcium Flux | - | high potency | [12] |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism utilized in the treatment of depression and Parkinson's disease. Certain cyclopropylamine-containing compounds are known to be potent, mechanism-based inhibitors of MAO.[13]

Table 3: Inhibitory Activities (IC₅₀) of PCPMA Derivatives against Monoamine Oxidase A and B

| Compound | Enzyme | IC₅₀ (nM) | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | [13] |

| MAO-B | 5 | [13] | |

| Tranylcypromine (reference) | MAO-A | - | [14] |

| MAO-B | - | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.

Synthesis of a Representative PCPMA Derivative: (1R,2R)-2-Phenylcyclopropyl)methanamine

The synthesis of PCPMA derivatives often involves the cyclopropanation of a substituted styrene followed by functional group manipulations to introduce the aminomethyl moiety. The following is a representative, multi-step synthesis.

Step 1: Asymmetric Cyclopropanation An enantioselective synthesis can be achieved via an asymmetric cyclopropanation of a-fluorostyrene in the presence of a chiral copper catalyst system, such as one consisting of a chiral bis(oxazoline) ligand and copper(I) triflate, to yield an optically active cyclopropanecarboxylate intermediate.[15]

Step 2: Reduction and Functional Group Interconversion The resulting cyclopropanecarboxylate is then subjected to a series of reactions including reduction of the ester to an alcohol, conversion of the alcohol to a leaving group (e.g., mesylate or tosylate), and subsequent displacement with a nitrogen-containing nucleophile (e.g., azide or phthalimide).

Step 3: Formation of the Primary Amine Finally, the nitrogen-containing intermediate is converted to the primary amine. For example, a Boc-protected amine can be deprotected under acidic conditions (e.g., 2M HCl in diethyl ether) to yield the desired (2-phenylcyclopropyl)methanamine as its hydrochloride salt.[15] Reductive amination can be employed to introduce substituents on the amine.[15]

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for dopamine D2 or D3 receptors.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human dopamine D2 or D3 receptor are cultured and harvested. The cells are then homogenized in a buffer solution and subjected to centrifugation to isolate the cell membranes containing the receptors.

-

Radioligand Binding: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Serotonin 5-HT2C Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to activate the 5-HT2C receptor by detecting changes in intracellular calcium concentration.

-

Cell Culture: HEK293 cells stably expressing the human 5-HT2C receptor are seeded into 96-well plates and allowed to attach overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: The EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a reference agonist) are determined by non-linear regression analysis of the dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of a test compound against MAO-A and MAO-B.

-

Enzyme and Substrate: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine, is used for the enzymatic reaction.

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.

-

Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The mixture is incubated to allow for the enzymatic conversion of the substrate to its product.

-

Detection: The formation of the product is quantified using a suitable detection method, such as fluorescence or absorbance spectroscopy.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. For irreversible inhibitors, the IC₅₀ can be determined after a fixed pre-incubation time.[14]

Signaling Pathways and Experimental Workflows

The biological effects of 2-phenylcyclopropylmethylamine derivatives are mediated through their interaction with specific receptor signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are members of the Gi/o-coupled GPCR family.[16][17] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[17] Furthermore, D2 receptors can also signal through a G protein-independent pathway involving β-arrestin.[18][19][20] Partial agonists at the D2 receptor, such as some PCPMA derivatives, can exhibit biased signaling, preferentially activating one pathway over the other.[21][22]

Serotonin 5-HT2C Receptor Signaling

The serotonin 5-HT2C receptor is a Gq/11-coupled GPCR.[23][24] Agonist binding to the 5-HT2C receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[25][26][27] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[25][27]

Experimental Workflow for In Vitro Pharmacological Characterization

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a novel PCPMA derivative.

Conclusion

2-Phenylcyclopropylmethylamine derivatives represent a versatile and valuable class of compounds for the development of novel CNS therapeutics. Their unique structural features allow for potent and selective interactions with key neurotransmitter receptors and enzymes. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that the information contained herein will serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and characterization of the next generation of PCPMA-based therapeutics.

References

- 1. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - 2âPhenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 18. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recruitment of beta-arrestin2 to the dopamine D2 receptor: insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. Serotonin - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of (2-Cyclopropylphenyl)methanamine: A Technical Guide to its Structural Analogues and Fragments

For Researchers, Scientists, and Drug Development Professionals

The (2-Cyclopropylphenyl)methanamine core structure is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its unique combination of a cyclopropyl ring fused to a phenylmethanamine moiety provides a conformationally constrained framework that has proven fruitful in the design of potent and selective ligands for a variety of neurological targets. This technical guide delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of key structural analogues and fragments of this compound, with a focus on their interactions with serotonin, dopamine, and glutamate receptors.

Core Structure and Key Analogues

The fundamental structure of this compound serves as a foundational building block for a diverse array of derivatives. Modifications to the phenyl ring, the cyclopropyl group, and the methanamine side chain have yielded compounds with distinct pharmacological profiles. This guide will explore analogues that have been investigated as serotonin 2C (5-HT2C) receptor agonists, dopamine D2 receptor partial agonists, and N-methyl-D-aspartate (NMDA) receptor antagonists.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound analogues. These data highlight the impact of structural modifications on potency and efficacy at their respective targets.

Table 1: Serotonin 2C (5-HT2C) Receptor Agonist Activity

| Compound ID | Structure | EC50 (nM) | Emax (%) | Receptor Selectivity |

| (±)-2 | (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine | 150 | 85 (vs. 5-HT) | Selective for 5-HT2C over 5-HT2A and 5-HT2B |

| (+)-1 | A reference cyclopropane-bearing serotonin 2C agonist | 8.9 | 98 (vs. 5-HT) | High 5-HT2C selectivity |

Data extracted from studies on conformationally restricted analogues of selective cyclopropane-bearing serotonin 2C agonists.[1][2]

Table 2: Dopamine D2 Receptor Partial Agonist Activity

| Compound ID | Structure | D2R Ki (nM) | D2R Functional Assay (Emax %) | 5-HT2A Ki (nM) |

| (+)-14j | A 2-phenylcyclopropylmethylamine derivative | 1.2 | 45 (G protein activation) | 350 |

| (+)-14l | A 2-phenylcyclopropylmethylamine derivative | 0.8 | 52 (G protein activation) | 280 |

| Aripiprazole | Reference D2R partial agonist | 0.34 | 28 (cAMP inhibition) | 3.4 |

Data from studies on 2-phenylcyclopropylmethylamine derivatives as potential novel antipsychotics.[3]

Table 3: NMDA Receptor Antagonist Activity

| Compound ID | Structure | [3H]-L-glutamate Binding IC50 (µM) | [3H]MK-801 Binding Modulation IC50 (µM) |

| 26 | A 4,5-methano-AP5 analogue | 5.2 | 8.1 |

| CGS 19755 | Reference NMDA antagonist | 0.15 | 0.25 |

Data from the evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) as competitive NMDA receptor antagonists.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are representative protocols for the synthesis and biological evaluation of this compound analogues.

General Synthetic Procedure for 2-Phenylcyclopropylmethylamine Derivatives

The synthesis of 2-phenylcyclopropylmethylamine derivatives often involves a multi-step sequence. A common approach includes a Wittig reaction to form a substituted styrene, followed by a Corey-Chaykovsky cyclopropanation. Subsequent steps may involve the reduction of a Weinreb amide to an aldehyde, which is then converted to the corresponding alcohol and finally to the primary amine via a Mitsunobu reaction with phthalimide followed by deprotection.[1]

Example: Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine

-

Wittig Reaction: A substituted benzaldehyde is reacted with a suitable phosphonium ylide to generate the corresponding styrene derivative.

-

Corey-Chaykovsky Cyclopropanation: The styrene is treated with trimethylsulfoxonium iodide and a base (e.g., sodium hydride) to form the cyclopropane ring.

-

Amide Formation: The cyclopropanecarboxylic acid is converted to a Weinreb amide.

-

Reduction to Aldehyde: The Weinreb amide is reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Reduction to Alcohol: The aldehyde is further reduced to the alcohol using a milder reducing agent such as sodium borohydride.

-

Mitsunobu Reaction: The alcohol is reacted with phthalimide under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) to form the phthalimide derivative.

-

Deprotection: The phthalimide group is removed using hydrazine to yield the final primary amine.

Biological Evaluation Protocols

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2C receptor.

-

Cell Culture: HEK293 cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Compound Addition: Serial dilutions of the test compounds are prepared. A fluorescent imaging plate reader (FLIPR) is used to add the compounds to the cell plate.

-

Data Acquisition: The instrument simultaneously measures the fluorescence intensity before and after compound addition. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is used to generate concentration-response curves and determine EC50 and Emax values.

This assay determines the affinity of a compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Membranes from cells expressing the D2 receptor are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]-spiperone) and varying concentrations of the test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC50 of the test compound, from which the Ki (inhibitory constant) can be determined using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: Canonical Gq/11 signaling pathway activated by 5-HT2C receptor agonists.

Caption: Inhibitory Gi/o signaling pathway modulated by D2 receptor partial agonists.

Caption: A generalized workflow for the discovery and optimization of novel analogues.

References

Technical Guide: (2-Cyclopropylphenyl)methanamine and Related Compounds

Disclaimer: As of late 2025, publicly accessible chemical databases and scientific literature contain no specific experimental data, quantitative analysis, or detailed protocols for the compound (2-Cyclopropylphenyl)methanamine. The information presented herein is based on closely related structural isomers and derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Compound Identification: Isomeric Analysis

Due to the absence of data for this compound, we will examine a structurally related and well-documented isomer, Cyclopropyl(phenyl)methanamine . It is crucial to note the structural difference: in the requested compound, the cyclopropyl group is attached to the phenyl ring, whereas in the isomer below, both the cyclopropyl and phenyl groups are attached to the same carbon atom of the methanamine moiety.

Cyclopropyl(phenyl)methanamine

| Identifier | Value |

| IUPAC Name | cyclopropyl(phenyl)methanamine[1] |

| InChIKey | UCRSQPUGEDLYSH-UHFFFAOYSA-N[1] |

| SMILES | C1CC1C(C2=CC=CC=C2)N[1] |

| Molecular Formula | C10H13N[1] |

| Molecular Weight | 147.22 g/mol [1] |

Physicochemical and Safety Data

The following data pertains to Cyclopropyl(phenyl)methanamine .

| Property | Value | Source |

| Boiling Point | 103-115 °C | ChemicalBook[2] |

| Density (Predicted) | 1.082±0.06 g/cm3 | ChemicalBook[2] |

| pKa (Predicted) | 9.29±0.10 | ChemicalBook[2] |

| Hazard Class | Acute Toxicity (Oral), Category 3 | PubChem[1] |

| GHS Hazard Statement | H301: Toxic if swallowed | PubChem[1] |

Experimental Protocols: Synthesis of a Substituted Cyclopropylmethanamine Derivative

While a specific protocol for this compound is unavailable, the synthesis of related structures often involves multi-step sequences. The following protocol is adapted from the synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, a selective serotonin 2C agonist, which showcases a general strategy for constructing the cyclopropylmethanamine moiety.[3]

General Synthetic Strategy

The synthesis of a 2-substituted cyclopropylmethanamine can be conceptualized through the following key transformations:

-

Olefin Synthesis: A Wittig reaction can be employed to generate a vinyl-substituted aromatic intermediate.

-

Cyclopropanation: The olefin is then converted to a cyclopropane ring, for example, via the Corey-Chaykovsky reaction.

-

Functional Group Interconversion: The substituent on the cyclopropane ring is converted to an aldehyde. This can be achieved through various methods, including the reduction of a Weinreb amide.

-

Amination: The aldehyde is reduced to an alcohol, which is then converted to the primary amine. A common method for this step is the Mitsunobu reaction with phthalimide, followed by deprotection with hydrazine (a Gabriel synthesis).[3]

Visualized Synthetic Workflow

The logical flow for the synthesis of a generic 2-Arylcyclopropylmethanamine is depicted below.

Biological Activity and Signaling Pathways

There is no available information on the biological activity or associated signaling pathways for this compound. However, the broader class of phenylcyclopropane-containing molecules has been investigated for a range of pharmacological activities, including anti-inflammatory, anti-depressive, and anti-tumor effects.[4] For instance, the previously mentioned derivative, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, was designed and evaluated as a selective serotonin 2C (5-HT2C) agonist.[3][5]

Hypothetical Signaling Pathway Involvement

Given that structurally related compounds act as serotonin receptor agonists, a hypothetical signaling pathway could involve the activation of G-protein coupled receptors (GPCRs) like the 5-HT2C receptor. This would typically lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers would then propagate the signal downstream.

Below is a generalized diagram of a GPCR signaling pathway that could be relevant for this class of compounds.

References

- 1. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cyclopropyl(phenyl)methanamine CAS#: 23459-38-3 [m.chemicalbook.com]

- 3. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold of 2-Phenylcyclopropylmethylamine: A Technical Guide to its Application in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylcyclopropylmethylamine (PCPMA) core is a conformationally restricted phenethylamine analog that has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of substituents to achieve high affinity and selectivity for a variety of biological targets, particularly within the central nervous system. This technical guide provides an in-depth review of the PCPMA scaffold, focusing on its application in the design of ligands for aminergic G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. We present a comprehensive summary of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for the synthesis and evaluation of PCPMA derivatives, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical motif.

Introduction: The 2-Phenylcyclopropylmethylamine Scaffold

The rigidified cyclopropane ring of the 2-phenylcyclopropylmethylamine (PCPMA) scaffold locks the relative orientation of the phenyl ring and the aminomethyl group, reducing the conformational flexibility inherent in more traditional phenethylamine-based compounds. This pre-organization of key pharmacophoric features can lead to a favorable entropic contribution to binding affinity and allows for the exploration of chemical space with greater precision. Consequently, the PCPMA moiety has been successfully incorporated into a range of neurologically active agents, demonstrating its utility as a versatile template for the development of novel therapeutics for psychiatric and neurodegenerative disorders.

Quantitative Structure-Activity Relationship (SAR) of PCPMA Derivatives

The following tables summarize the in vitro pharmacological data for a selection of PCPMA derivatives at key aminergic GPCRs. These data highlight the influence of stereochemistry and substitution patterns on binding affinity (Ki), functional potency (EC50), and efficacy (Emax).

Table 1: Binding Affinities (Ki, nM) of PCPMA Derivatives at Dopamine D2 and D3 Receptors

| Compound | Stereochemistry | Substituent (R) | D2R Ki (nM) | D3R Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|---|

| (+)-14j | (1R, 2S) | 4'-fluoro-[1,1'-biphenyl]-4-yl | 15.3 | 0.8 | 19.1 |

| (+)-14l | (1R, 2S) | 4'-methoxy-[1,1'-biphenyl]-4-yl | 12.7 | 0.6 | 21.2 |

| (1R,2R)-22e | (1R, 2R) | 3,5-dichloro-N-(4-(4-methylpiperazin-1-yl)benzyl) | >10000 | 15.8 | >632 |

| (1S,2S)-22e | (1S, 2S) | 3,5-dichloro-N-(4-(4-methylpiperazin-1-yl)benzyl) | >10000 | 12.3 | >813 |

| (1R,2R)-30q | (1R, 2R) | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-3,5-dichlorobenzamide | 47.5 | 2.2 | 21.6 |

Data compiled from multiple sources.

Table 2: Functional Activity (EC50, nM and Emax, %) of PCPMA Derivatives at Dopamine D2 and D3 Receptors

| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Functional Activity |

|---|---|---|---|---|---|

| (+)-14j | D2R | G-protein | 10.1 | 55 | Partial Agonist |

| (+)-14j | D2R | β-arrestin | 25.6 | 48 | Partial Agonist |

| (+)-14l | D2R | G-protein | 8.9 | 62 | Partial Agonist |

| (+)-14l | D2R | β-arrestin | 22.1 | 53 | Partial Agonist |

| (1R,2R)-22e | D3R | G-protein | 5.6 | 98 | Agonist |

| (1S,2S)-22e | D3R | G-protein | - | - | Antagonist |

Data compiled from multiple sources.

Table 3: Pharmacological Data for PCPMA Derivatives at Serotonin 5-HT2C Receptors

| Compound | Stereochemistry | Substituent (R) | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |

|---|---|---|---|---|---|

| (+)-22a | (1R, 2S) | 4-chloro-3-methoxy | 1.8 | 4.2 | 95 |

| Compound X | (1R, 2S) | 3,4-dichloro | 3.5 | 10.1 | 92 |

| Compound Y | (1R, 2S) | 4-bromo-3-methoxy | 2.1 | 5.8 | 98 |

Data represents a selection of compounds from various studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of PCPMA derivatives, based on established literature procedures.

General Synthetic Scheme for PCPMA Derivatives

The synthesis of N-substituted (2-phenylcyclopropyl)methylamines typically begins with the commercially available 2-phenylcyclopropanecarboxylic acid. The following is a generalized procedure:

-

Amide Coupling: To a solution of 2-phenylcyclopropanecarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or dimethylformamide, is added a coupling agent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g., diisopropylethylamine, 3.0 eq). The desired amine (R-NH2, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding amide.

-

Reduction of the Amide: The purified amide (1.0 eq) is dissolved in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere. A reducing agent, typically lithium aluminum hydride (2.0-3.0 eq), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting suspension is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the desired N-substituted (2-phenylcyclopropyl)methylamine. Further purification can be achieved by chromatography or crystallization.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

-

Membrane Preparation: Crude membrane preparations are obtained from HEK293 cells stably expressing the human dopamine D2 or D3 receptor. Cells are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Procedure: The assay is performed in a 96-well plate in a final volume of 200 µL. To each well, add:

-

50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

50 µL of radioligand ([³H]-Spiperone at a final concentration of ~0.2 nM for D2R and ~0.5 nM for D3R)

-

50 µL of test compound at various concentrations or vehicle for total binding.

-

For non-specific binding, a high concentration of a competing ligand (e.g., 10 µM haloperidol) is used.

-

50 µL of membrane preparation.

-

-

Incubation and Filtration: The plate is incubated for 90 minutes at room temperature with gentle agitation. The reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation and β-Arrestin Recruitment

This protocol outlines a BRET assay to assess the functional activity of PCPMA derivatives at GPCRs.

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. For G-protein activation assays, cells are co-transfected with plasmids encoding the receptor of interest, a G-protein-BRET sensor pair (e.g., Gαi-RLuc8 and Gγ2-Venus). For β-arrestin recruitment assays, cells are co-transfected with plasmids for the receptor fused to a BRET donor (e.g., Receptor-RLuc8) and β-arrestin fused to a BRET acceptor (e.g., Venus-β-arrestin2).

-

Assay Procedure: Transfected cells are harvested and resuspended in assay buffer (e.g., HBSS). The cells are then plated into a 96-well white opaque microplate. The BRET substrate (e.g., coelenterazine h) is added to each well. After a short incubation period, baseline BRET readings are taken using a microplate reader equipped for BRET measurements. The test compounds are then added at various concentrations, and BRET readings are monitored over time.

-

Data Analysis: The BRET ratio is calculated as the ratio of the light emission from the acceptor to the light emission from the donor. The net BRET is the BRET ratio in the presence of the compound minus the BRET ratio in the absence of the compound. Dose-response curves are generated by plotting the net BRET against the logarithm of the compound concentration. EC50 and Emax values are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways for the target receptors and a typical workflow for the discovery and characterization of PCPMA derivatives.

Caption: Canonical Gq/11 signaling pathway for the 5-HT2C receptor.

Caption: Canonical Gi/o signaling pathway for D2/D3 dopamine receptors.

Caption: GPCR desensitization and β-arrestin-mediated signaling.

Caption: A typical drug discovery workflow for PCPMA-based compounds.

Conclusion

The 2-phenylcyclopropylmethylamine scaffold has proven to be a highly valuable structural motif in the design of selective and potent ligands for aminergic GPCRs. Its conformational rigidity provides a platform for fine-tuning pharmacological activity through systematic structural modifications. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the continued exploration and exploitation of the PCPMA scaffold in the development of novel therapeutics for CNS disorders. The ongoing investigation into biased agonism and the development of ligands with specific signaling profiles represent exciting future directions for this versatile scaffold.

In-depth Technical Guide on the Safety, Toxicity, and MSDS of (2-Cyclopropylphenyl)methanamine

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for (2-Cyclopropylphenyl)methanamine (CAS No. 118184-66-0). Due to the limited availability of in-depth toxicological studies for this specific compound, this guide also includes data on structurally related compounds, namely Benzylamine, Phenethylamine, and Tranylcypromine, to provide a broader context for potential hazards. This information is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough understanding of safe laboratory practices.

Introduction to this compound

This compound is a primary amine featuring a cyclopropyl group attached to a phenyl ring, which in turn is bonded to a methanamine moiety. Its chemical structure suggests potential applications in medicinal chemistry and as a building block in organic synthesis. Given its reactive amine group and aromatic nature, a thorough understanding of its safety and toxicity profile is crucial for safe handling and use in research and development.

Safety and Hazard Information for this compound

Currently, detailed toxicological data for this compound is scarce in publicly accessible literature and safety data sheets. The available information from chemical suppliers provides a basic hazard assessment.

GHS Classification

Based on available supplier safety data, this compound is classified as follows:

-

Pictogram:

-

Corrosion

-

-

Signal Word: Danger

-

Hazard Statements:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 118184-66-0 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Boiling Point | 249 °C |

| Density | 1.071 g/cm³ |

| Appearance | Liquid |

| Storage Temperature | Keep in dark place, inert atmosphere, 2-8 °C.[1][3] |

Handling and Storage

Handling:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.[4]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[5]

-

Store locked up.

-

Keep in a dark place under an inert atmosphere at 2-8°C.[1][3]

First Aid Measures

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[5]

Toxicological Data of Structural Analogs